

# Theoretical Prediction of the Hydridotrioxygen(.) Radical's Molecular Structure: A Technical Guide

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## Compound of Interest

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The hydridotrioxygen radical ( $\text{HOOO}\cdot$ ), a transient and highly reactive species, has garnered significant attention due to its potential role as a reaction intermediate in atmospheric and biological chemistry.<sup>[1]</sup> Its existence as a weakly bound adduct of the hydroxyl radical ( $\cdot\text{OH}$ ) and molecular oxygen ( $\text{O}_2$ ) makes it a fascinating subject for theoretical and experimental investigation.<sup>[1]</sup> This technical guide provides an in-depth analysis of the theoretically predicted molecular structure of the  $\text{HOOO}\cdot$  radical, supported by a summary of computational methodologies and key quantitative data.

## Theoretical Framework and Computational Methodologies

The accurate theoretical prediction of the  $\text{HOOO}\cdot$  radical's structure is challenging due to its open-shell nature and the weak bond between the hydroxyl radical and the oxygen molecule.<sup>[1]</sup> Various high-level ab initio quantum chemical methods have been employed to investigate its potential energy surface and determine the geometries of its conformers.

Key computational approaches cited in the literature include:

- Multireference Configuration Interaction (MRCI): This method, particularly with the Davidson correction (MRCI+Q), has been shown to provide results in good agreement with

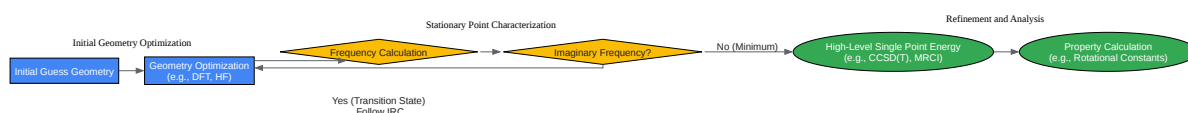
experimental data for the HOOO· radical.[1] It is well-suited for systems with significant multireference character.

- **Coupled-Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)):** CCSD(T) is a high-accuracy, single-reference method that has been widely used to study the HOOO· radical. However, some studies note that single-reference methods can sometimes provide less accurate predictions for the HO-OO bond length compared to multireference methods.[1]
- **Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASPT2):** These multireference methods are essential for correctly describing the electronic structure of molecules with stretched or breaking bonds, which is relevant for the weak HO-OO bond in the hydridotrioxxygen radical.[2][3] CASSCF provides a good qualitative description, which is then refined by CASPT2 to include dynamic electron correlation.[2][3]

These calculations are typically performed in conjunction with Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, to ensure a robust and accurate description of the molecular orbitals.[1]

## A General Computational Workflow

The theoretical investigation of the HOOO· radical's structure generally follows a systematic workflow. This involves locating stationary points on the potential energy surface, characterizing them through vibrational frequency calculations, and then refining their energies and properties using higher levels of theory.



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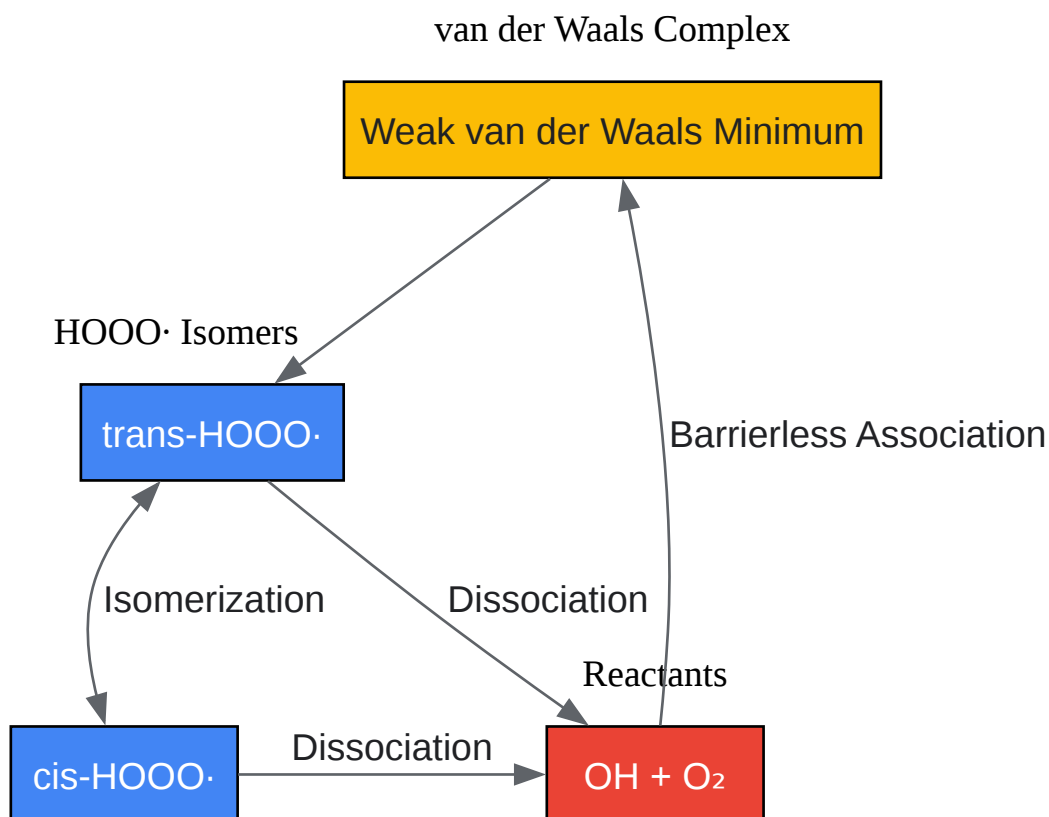
A generalized workflow for the theoretical prediction of molecular structures.

## Predicted Molecular Structure and Isomers

Theoretical studies have primarily focused on two planar conformers of the  $\text{HOOO}\cdot$  radical: cis- $\text{HOOO}\cdot$  and trans- $\text{HOOO}\cdot$ . While early ab initio calculations predicted the cis conformer to be more stable, experimental observations from Fourier-transform microwave spectroscopy have definitively identified the trans planar structure as the ground state.<sup>[4][5]</sup> More recent, high-level theoretical calculations are in agreement with this experimental finding.<sup>[1]</sup>

A key structural feature of the  $\text{HOOO}\cdot$  radical is the exceptionally long and weak bond between the hydroxyl moiety and the oxygen molecule.<sup>[1][4]</sup> This bond length is significantly longer than a typical O-O single bond, suggesting it has partial covalent and partial van der Waals character.<sup>[1]</sup>

The relationship between the isomers and their dissociation products can be visualized on a potential energy surface.



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Simplified potential energy surface for the HOOO· radical.

## Quantitative Data Summary

The following tables summarize key quantitative data from theoretical predictions and experimental observations for the trans-HOOO· radical.

### Table 1: Predicted and Experimental Geometries of trans-HOOO·

Parameter	Theoretical (MRCI+Q/AVQZ)[1]	Theoretical (CASPT2)[6]	Experimental (r <sub>0</sub> )[7]
r(H-O <sub>1</sub> )	~0.96 Å	-	0.913 Å
r(O <sub>1</sub> -O <sub>2</sub> )	~1.68 Å	1.682 Å	1.684 Å
r(O <sub>2</sub> -O <sub>3</sub> )	~1.21 Å	-	-
∠(H-O <sub>1</sub> -O <sub>2</sub> )	~99°	-	92.4°
∠(O <sub>1</sub> -O <sub>2</sub> -O <sub>3</sub> )	~111°	-	-

Note: Experimental r<sub>0</sub> structures are derived from ground-state rotational constants and may differ from equilibrium (r<sub>e</sub>) structures from quantum chemical calculations due to vibrational effects.[7]

## Table 2: Predicted Vibrational Frequencies of trans-HOOO·

Vibrational Mode	Theoretical (MRCI)[1] (cm <sup>-1</sup> )
OH stretch	~3600
HOO bend	~1300
OO stretch (central)	~400
OO stretch (terminal)	~1100
Torsion	~200

Note: These are representative values, and the exact frequencies vary depending on the level of theory and basis set used.

## Conclusion

The theoretical prediction of the **hydridotrioxxygen(.)** radical's molecular structure has been a synergistic endeavor between computational chemistry and experimental spectroscopy. High-level ab initio calculations, particularly multireference methods, have been crucial in elucidating the geometry, stability, and vibrational properties of this elusive radical. The confirmation of a

trans planar ground state with a uniquely long and weak central O-O bond highlights the predictive power of modern theoretical methods. Further research will likely focus on refining the potential energy surface and exploring the dynamics of reactions involving the HOOO· radical, which will be invaluable for atmospheric and combustion models.

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